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molecular formula C5H12N2O2 B8403599 3-aminooxy-N-ethylpropanamide

3-aminooxy-N-ethylpropanamide

Cat. No. B8403599
M. Wt: 132.16 g/mol
InChI Key: FSJHPWHVRNDAMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCNC(=O)CCON=C(C)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_SMILES
[CH2:1]([O:2][C:3]([CH3:4])=[N:6][O:7][CH2:8][CH2:9][C:10]([NH:11][CH2:12][CH3:13])=[O:14])[CH3:5].[ClH:15]>>[ClH:15].[NH2:6][O:7][CH2:8][CH2:9][C:10]([NH:11][CH2:12][CH3:13])=[O:14]

Inputs

Step One
Name
CCNC(=O)CCON=C(C)OCC
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCNC(=O)CCON=C(C)OCC
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
Cl
Name
Type
product
Smiles
CCNC(=O)CCON

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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